Ac-WEHD-CHO

Caspase-1 inhibition Enzyme kinetics Inflammatory caspases

Ac-WEHD-CHO (Ac-Trp-Glu-His-Asp-CHO, CAS 189275-71-6) is a synthetic tetrapeptide aldehyde that serves as a potent, reversible inhibitor of the inflammatory caspases, primarily caspase-1 (ICE), caspase-4, and caspase-5. It was rationally designed after the discovery that the optimal tetrapeptide recognition motif for caspase-1 is WEHD, not the previously assumed YVAD.

Molecular Formula C28H33N7O9
Molecular Weight 611.6 g/mol
Cat. No. B065129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-WEHD-CHO
SynonymsAc-WEHD-CHO
acetyl-tryptophyl-glutamyl-histidyl-aspartal
Molecular FormulaC28H33N7O9
Molecular Weight611.6 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC(=O)O)C=O
InChIInChI=1S/C28H33N7O9/c1-15(37)32-22(8-16-11-30-20-5-3-2-4-19(16)20)28(44)34-21(6-7-24(38)39)26(42)35-23(9-17-12-29-14-31-17)27(43)33-18(13-36)10-25(40)41/h2-5,11-14,18,21-23,30H,6-10H2,1H3,(H,29,31)(H,32,37)(H,33,43)(H,34,44)(H,35,42)(H,38,39)(H,40,41)/t18-,21-,22-,23-/m0/s1
InChIKeyZSZYUXBVDPGGGX-QGQQZZQASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ac-WEHD-CHO for Caspase-1 Inhibition: Potency, Selectivity & Procurement Guide


Ac-WEHD-CHO (Ac-Trp-Glu-His-Asp-CHO, CAS 189275-71-6) is a synthetic tetrapeptide aldehyde that serves as a potent, reversible inhibitor of the inflammatory caspases, primarily caspase-1 (ICE), caspase-4, and caspase-5. It was rationally designed after the discovery that the optimal tetrapeptide recognition motif for caspase-1 is WEHD, not the previously assumed YVAD [1]. With a dissociation constant (Ki) of 56 pM against human recombinant caspase-1, it is among the most potent reversible peptide-based protease inhibitors ever described [1][2]. Its inhibitory profile has been systematically mapped against all ten human caspases in direct comparative studies [2].

Why Ac-WEHD-CHO Cannot Be Replaced by Ac-YVAD-CHO for Caspase-1 Research


Although both Ac-WEHD-CHO and Ac-YVAD-CHO are marketed as caspase-1 inhibitors, their differential potency and selectivity profiles make them non-interchangeable in quantitative studies. Ac-WEHD-CHO was designed based on the true optimal recognition motif (WEHD) identified via combinatorial substrate profiling, whereas Ac-YVAD-CHO was built around a historical but suboptimal sequence [1]. Systematic head-to-head profiling across 10 human caspases reveals that these two aldehydes differ significantly not only in caspase-1 potency but also in their off-target inhibition of Group II and Group III caspases, which can confound interpretation in apoptosis versus inflammation models [2]. The evidence below quantifies exactly where these differences lie, enabling rational procurement decisions.

Ac-WEHD-CHO Quantitative Differentiation Evidence: Head-to-Head vs Ac-YVAD-CHO & In-Class Comparators


Superior Caspase-1 Potency: Ac-WEHD-CHO Ki 56 pM vs Ac-YVAD-CHO Ki 760 pM (13.6-Fold Difference)

In the definitive head-to-head study by Garcia-Calvo et al. (1998), Ac-WEHD-CHO inhibited human recombinant caspase-1 with a Ki of 0.056 nM (56 pM), whereas Ac-YVAD-CHO exhibited a Ki of 0.76 nM (760 pM) under identical assay conditions [1]. This represents a 13.6-fold greater potency for Ac-WEHD-CHO. The values were determined using the fluorogenic substrate Ac-WEHD-AMC in a continuous fluorescence assay at 25 °C, pH 7.5, and data were fit by nonlinear regression to the Michaelis-Menten equation for competitive inhibition [1].

Caspase-1 inhibition Enzyme kinetics Inflammatory caspases

Optimal Recognition Motif: WEHD vs YVAD — Ac-WEHD-CHO Is Built on the True Preferred Substrate Sequence

Using a combinatorial positional-scanning substrate library, Rano et al. (1997) demonstrated that the optimal tetrapeptide recognition sequence for caspase-1 (ICE) is WEHD, not YVAD as previously believed [1]. Based on this discovery, Ac-WEHD-CHO was synthesized and found to have a Ki of 56 pM, confirming that an inhibitor built on the true optimal motif yields substantially greater potency [1]. In contrast, Ac-YVAD-CHO was designed around the suboptimal YVAD sequence and consequently shows a Ki of approximately 200–760 pM against caspase-1 (depending on the assay system) . The structural basis for the WEHD preference was confirmed by X-ray crystallography [1].

Protease specificity Substrate profiling Inhibitor design

Selectivity Against Executioner Caspase-7: Ac-WEHD-CHO Ki = 4,400 nM vs Ac-DEVD-CHO Ki = 0.7 nM

Agniswamy et al. (2007) determined the inhibitory potency of six substrate-analog aldehydes against caspase-7, revealing that Ac-WEHD-CHO is a remarkably weak inhibitor of this executioner caspase with a Ki of 4,400 ± 175 nM, compared to the canonical caspase-3/7 inhibitor Ac-DEVD-CHO (Ki = 0.7 ± 0.03 nM) [1]. This ~6,300-fold selectivity window demonstrates that Ac-WEHD-CHO largely spares executioner caspases involved in apoptosis, consistent with its designated role as an inflammatory-caspase inhibitor [1]. The crystal structure of the caspase-7/WEHD complex (PDB: 2QLJ) confirmed that the non-canonical P4 Trp and P3 Glu residues of WEHD are poorly accommodated by the S4 and S3 pockets of caspase-7 [1].

Caspase-7 Executioner caspases Selectivity profiling

Superior In Vivo Neuroprotection: Ac-WEHD-CHO (43–57%) vs Ac-DMQD-CHO (13–33%) in Cerebral Ischemia

In a Mongolian gerbil model of transient cerebral ischemia, intracerebroventricular injection of Ac-WEHD-CHO (a specific caspase-1 inhibitor) significantly protected CA-1 pyramidal neurons from delayed neuronal death in a dose-dependent manner, achieving 43% protection at 1 μg and 57% protection at 10 μg [1]. In contrast, the specific caspase-3 inhibitor Ac-DMQD-CHO conferred only 13% protection at 1 μg (P = 0.27, not statistically significant) and 33% at 10 μg (P < 0.05) [1]. The broad-spectrum caspase inhibitor z-VAD-FMK provided 66–91% protection, confirming that caspase-mediated cell death is the dominant pathway in this model, yet the caspase-1-selective approach with Ac-WEHD-CHO achieved a substantial fraction of that benefit [1].

Neuroprotection Cerebral ischemia In vivo pharmacology

Ac-WEHD-CHO Optimal Application Scenarios for Research Procurement


Inflammasome & Pyroptosis Studies Requiring Selective Caspase-1 Inhibition

In NLRP3, AIM2, or NLRC4 inflammasome activation assays, selective caspase-1 inhibition is required to block IL-1β and IL-18 maturation without interfering with apoptotic executioner caspases. Ac-WEHD-CHO, with its 56 pM Ki for caspase-1 [1] and ~6,300-fold weaker inhibition of caspase-7 [2], provides the necessary selectivity. Its reversible aldehyde mechanism also allows washout experiments to confirm on-target effects, unlike irreversible fluoromethylketone inhibitors.

In Vivo Neuroprotection & Ischemia-Reperfusion Injury Models

Ac-WEHD-CHO has demonstrated dose-dependent neuroprotection in cerebral ischemia models (43–57% neuronal protection) [3], significantly outperforming caspase-3 inhibitors in the same paradigm. Procurement for in vivo studies should prioritize Ac-WEHD-CHO over Ac-YVAD-CHO due to its 13.6-fold greater potency [1], enabling lower effective doses and reduced systemic exposure.

Caspase Selectivity Profiling Panels & Assay Development

For laboratories establishing caspase inhibitor selectivity panels, Ac-WEHD-CHO serves as the Group I (inflammatory caspase) reference standard, complementing Ac-DEVD-CHO (Group II/executioner) and Ac-IETD-CHO (Group III/initiator). The comprehensive Ki dataset against all ten human caspases published by Garcia-Calvo et al. [1] provides the quantitative framework for interpreting results obtained with this compound in multi-caspase assays.

IL-1β-Dependent Inflammation Models Where Ac-YVAD-CHO Fails to Achieve Full Suppression

In cellular assays where complete suppression of IL-1β release is required (e.g., LPS/ATP-stimulated macrophages), the 13.6-fold potency advantage of Ac-WEHD-CHO over Ac-YVAD-CHO [1] translates into more complete target coverage at standard working concentrations (typically 10–50 μM). Researchers who report residual IL-1β secretion with Ac-YVAD-CHO may achieve full blockade by switching to Ac-WEHD-CHO at equivalent or lower concentrations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ac-WEHD-CHO

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.